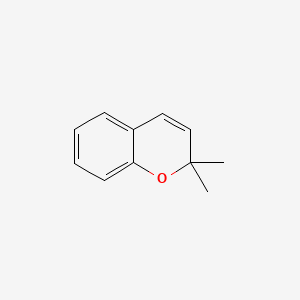

2,2-Dimethyl-2H-chromene

Descripción general

Descripción

2,2-Dimethyl-2H-chromene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,2-Dimethylchromene and its derivatives primarily target phytopathogenic fungi . These fungi are a major threat to agricultural production worldwide, causing significant yield losses . The compound exhibits antifungal activity against several strains, including Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata .

Mode of Action

It’s known that the compound exhibits antifungal activity, suggesting it interacts with the fungi in a way that inhibits their growth or survival .

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound interferes with essential biological processes in the fungi, leading to their inhibition .

Result of Action

2,2-Dimethylchromene exhibits significant antifungal activity. Most of the target compounds exhibit obvious antifungal activity at the concentration of 50 μg/mL .

Análisis Bioquímico

Biochemical Properties

2,2-Dimethylchromene has been found to exhibit antifungal activity against several phytopathogenic fungi . It interacts with various enzymes and proteins within these organisms, disrupting their normal functions and leading to their death

Cellular Effects

In cellular studies, 2,2-Dimethylchromene has shown low cytotoxicity to PC12 cells . This suggests that it may have a selective effect on fungal cells, making it a potential candidate for the development of new antifungal agents .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

2,2-Dimethyl-2H-chromene is a polycyclic organic compound that has garnered attention for its diverse biological activities. This article explores the biological significance of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The following sections summarize key research findings, case studies, and data tables related to its biological activity.

Overview of this compound

The chromene structure consists of a benzene ring fused to a pyran ring. The 2H-chromene derivatives are known for their potential therapeutic applications. The specific compound this compound has been identified in various studies for its significant biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound.

- Inhibition of Tumor Growth : Research has shown that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, a study reported that a derivative exhibited strong inhibition of the HIF-1 transcriptional pathway, which is crucial in tumor progression under hypoxic conditions. This compound was effective in animal models for brain cancer (glioblastoma) and pancreatic cancer with IC50 values ranging from 1.5 to 17 μM .

- Cell Cycle Arrest and Apoptosis : Another study found that specific analogs of this compound caused cell cycle arrest in the G2/M phase and induced apoptosis in MCF-7 breast cancer cells . The compound demonstrated significant antiproliferative effects with IC50 values between 10–33 nM against triple-negative breast cancer cell lines .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of this compound have been documented through various mechanisms:

- Inhibition of Inflammatory Mediators : Compounds derived from 2H-chromene structures have been shown to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

- Antioxidant Activity : Several studies indicate that these compounds exhibit antioxidant properties by scavenging free radicals and enhancing the body's natural antioxidant defenses .

Antimicrobial Activity

Research indicates that this compound derivatives possess notable antimicrobial properties:

- Anti-HIV Activity : Some derivatives have shown effectiveness against HIV, with specific compounds demonstrating significant inhibition in vitro . For example, a study highlighted the synthesis of angular 2,2-dimethyl-2H-chromone compounds that serve as intermediates for developing anti-HIV agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 6e | Methoxy at C-4 | 1.5 - 17 | HIF-1 Inhibitor |

| 9q | Hydroxyl at C-8 | 23 - 33 | Antiproliferative |

| 6a | Hydrogen at C-8 | Strongest | HIF Inhibition |

This table illustrates how different modifications affect biological activity, emphasizing the importance of chemical structure in determining therapeutic potential.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in various therapeutic contexts:

Aplicaciones Científicas De Investigación

Anti-HIV Activity

Recent studies have demonstrated that 2,2-dimethyl-2H-chromene derivatives serve as key intermediates in the synthesis of potent anti-HIV agents. A novel microwave-assisted one-pot reaction has been developed to synthesize angular derivatives of this compound efficiently. This method reduced the reaction time significantly from two days to just four hours while improving yields, which is crucial for the synthesis of compounds like DCK and DCP analogs that exhibit strong anti-HIV activity .

Anti-Cancer Properties

The compound has shown promise in cancer research as well. Specifically, N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides have been identified as novel inhibitors of the HIF-1 pathway, which is critical in tumor growth under hypoxic conditions. These compounds demonstrated significant anti-cancer activity in glioblastoma and pancreatic cancer models . The structure–activity relationship studies revealed that modifications to the this compound motif can enhance its pharmacological properties .

Treatment of Asthma

Another application of 2,2-dimethylchromene derivatives is in the treatment of asthma. Research has indicated that these compounds may possess bronchodilatory effects, making them candidates for further development in asthma therapies .

Natural Products and Antifungal Agents

The natural products containing the this compound skeleton have been explored for their antifungal properties. Research has suggested that derivatives of this compound can serve as environmentally friendly antifungal agents, highlighting their potential use in agricultural applications .

Synthesis of Complexes

The ability to synthesize this compound derivatives has led to the formation of various metal complexes that exhibit interesting chemical properties. For instance, mixed-ligand Cu(II) complexes involving this compound derivatives have been studied for their DNA binding and cleavage activities, indicating their potential use in biochemistry and molecular biology applications .

Spectroscopic Analysis

The characterization of this compound compounds through advanced spectroscopic techniques (ATR-FTIR, FT-Raman, UV-Vis) has provided insights into their structural properties and interactions with other molecules. This information is vital for developing new materials with specific functionalities .

Comprehensive Data Table

Propiedades

IUPAC Name |

2,2-dimethylchromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXKWTPDZMBKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179813 | |

| Record name | 2,2-Dimethyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-25-9 | |

| Record name | 2,2-Dimethyl-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-2H-1-BENZOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07GJA13Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 2,2-Dimethylchromene?

A1: 2,2-Dimethylchromene is a benzopyran derivative characterized by a benzene ring fused to a pyran ring with two methyl groups at the 2-position of the pyran.

Q2: What is the molecular formula and weight of 2,2-Dimethylchromene?

A2: The molecular formula of 2,2-dimethylchromene is C11H12O, and its molecular weight is 160.21 g/mol.

Q3: How is the structure of 2,2-Dimethylchromene derivatives confirmed?

A3: Various spectroscopic techniques are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []

Q4: What is the primary biological activity associated with 2,2-Dimethylchromene derivatives?

A4: These compounds are well-known for their antijuvenile hormone activity, particularly in insects. [, , , ]

Q5: How do these compounds exert their antijuvenile hormone effects?

A5: While the precise mechanism remains unclear, research suggests that certain derivatives, like Precocene II (6,7-dimethoxy-2,2-dimethylchromene), can selectively destroy the corpora allata cells in insects. These cells are responsible for synthesizing juvenile hormones, crucial for insect development and metamorphosis. [, , , ]

Q6: Can 2,2-Dimethylchromene derivatives influence aphid wing development?

A6: Yes, studies on pea aphids (Acyrthosiphon pisum) demonstrate that specific derivatives can both promote and inhibit wing development, suggesting a complex interplay with aphid morphogenesis, possibly independent of juvenile hormone modulation. [, , ]

Q7: Are there other biological activities associated with 2,2-Dimethylchromene derivatives?

A7: Beyond their antijuvenile hormone effects, some derivatives exhibit antitumor, antifungal, antiplasmodial, and radical scavenging activities. [, , , , , ]

Q8: How does the structure of 2,2-Dimethylchromene derivatives influence their biological activity?

A8: Alkoxy groups, particularly at positions 6 and 7 of the chromene ring, are crucial for antijuvenile hormone activity. The length and nature of the alkoxy side chains can significantly impact potency and selectivity. [, , , ]

Q9: What is the significance of the 2,2-dimethyl substitution in the chromene ring?

A9: The gem-dimethyl group appears essential for biological activity. Compounds lacking this substitution, such as 2,2-dimethylchroman derivatives, display reduced or no morphogenetic activity in aphids. [, ]

Q10: Can modifications at other positions on the chromene ring alter biological activity?

A10: Yes, introducing substituents like halogens, nitro groups, or acetyl groups can modulate activity. For instance, 6-cyano-2,2-dimethylchromene is often used in epoxidation studies. [, ]

Q11: How are 2,2-Dimethylchromene derivatives synthesized?

A11: Common synthetic approaches include the Claisen rearrangement of aryl propargyl ethers and the dehydration of chroman-4-ols. [, ]

Q12: Can 2,2-Dimethylchromene derivatives be synthesized electrochemically?

A12: Yes, a novel electrosynthesis method utilizes 2-(1-bromo-1-methylethyl)benzofurans as precursors to produce 2,2-dimethylchromenes. []

Q13: What are some potential applications of 2,2-Dimethylchromene derivatives?

A13: Given their antijuvenile hormone properties, these compounds hold promise as potential insecticides. Additionally, their other biological activities make them attractive candidates for developing new drugs and agrochemicals. [, , , , ]

Q14: Have computational methods been used to study 2,2-Dimethylchromene derivatives?

A14: Yes, molecular docking studies have been performed to investigate the interaction of these compounds with specific targets, like Polo-like kinase 1 (PLK1), a potential anticancer drug target. []

Q15: How are 2,2-Dimethylchromene derivatives analyzed and quantified?

A15: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the analysis and quantification of these compounds. [, , , ]

Q16: What are some potential future directions for research on 2,2-Dimethylchromene derivatives?

A17: Further exploration of their structure-activity relationships, development of more efficient and environmentally friendly synthesis methods, and comprehensive evaluation of their toxicological profiles are crucial areas for future research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.